molecular formula C5H5ClN2O B13880676 5-methyl-1H-pyrazole-3-carbonyl chloride

5-methyl-1H-pyrazole-3-carbonyl chloride

Cat. No.: B13880676
M. Wt: 144.56 g/mol
InChI Key: AZEPWTIPYUHDKC-UHFFFAOYSA-N
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Description

5-methyl-1H-pyrazole-3-carbonyl chloride is a chemical compound belonging to the pyrazole family, which is characterized by a five-membered ring structure containing two adjacent nitrogen atoms. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry

Preparation Methods

The synthesis of 5-methyl-1H-pyrazole-3-carbonyl chloride typically involves the reaction of 5-methyl-1H-pyrazole with thionyl chloride. The reaction is carried out under reflux conditions, where the pyrazole derivative is treated with thionyl chloride, resulting in the formation of the carbonyl chloride derivative . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

5-methyl-1H-pyrazole-3-carbonyl chloride undergoes various chemical reactions, including:

Common reagents used in these reactions include thionyl chloride, amines, alcohols, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

5-methyl-1H-pyrazole-3-carbonyl chloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-methyl-1H-pyrazole-3-carbonyl chloride involves its reactivity with various nucleophiles and electrophiles. The compound can form covalent bonds with target molecules, leading to the formation of new chemical entities. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species .

Comparison with Similar Compounds

5-methyl-1H-pyrazole-3-carbonyl chloride can be compared with other pyrazole derivatives such as 3-methyl-1H-pyrazole-5-carboxylic acid and 5-chloro-3-methyl-1-phenyl-1H-pyrazole. These compounds share similar structural features but differ in their functional groups and reactivity.

Properties

IUPAC Name

5-methyl-1H-pyrazole-3-carbonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5ClN2O/c1-3-2-4(5(6)9)8-7-3/h2H,1H3,(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZEPWTIPYUHDKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1)C(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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